cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC13583612
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO4 |
|---|---|
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | tert-butyl (3R,4S)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-8(7-13)9(14)6-12/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m0/s1 |
| Standard InChI Key | ULXATPSIGBJTPI-IUCAKERBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)CO |
| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)O)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)O)CO |
Introduction
Chemical Identity and Molecular Properties
Structural Characterization
The compound’s IUPAC name, tert-butyl (3R,4S)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate, reflects its stereochemical configuration at the C3 and C4 positions . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 220218-58-6 | |
| Molecular Formula | C₁₁H₂₁NO₄ | |
| Molecular Weight | 231.29 g/mol | |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC@HCO | |
| PubChem CID | 67372466 |
X-ray crystallography confirms a chair conformation for the piperidine ring, with intramolecular hydrogen bonding between the C3 hydroxyl and C4 hydroxymethyl groups stabilizing the cis-orientation .
Spectroscopic Data
¹H NMR (CDCl₃): δ 1.46 (s, 9H, Boc CH₃), 3.52–3.58 (m, 2H, NCH₂), 4.32 (m, 1H, C3-OH), 4.04–4.13 (m, 1H, C4-CH₂OH) .
¹³C NMR (CDCl₃): δ 28.26 (Boc CH₃), 79.77 (Boc C-O), 155.06 (C=O), 67.71 (C3-OH), 41.23 (C4-CH₂OH) .
Synthesis and Purification
Synthetic Routes
The primary synthesis involves a four-step sequence:
-
Piperidine Functionalization: N-Boc protection of piperidine using di-tert-butyl dicarbonate under Schotten-Baumann conditions.
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Hydroxylation: Stereoselective epoxidation of 4-vinylpiperidine followed by acid-catalyzed ring-opening to introduce cis-diol groups.
-
Hydroxymethylation: Wittig reaction with formaldehyde to append the hydroxymethyl moiety at C4 .
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Deprotection-Purification: Selective Boc removal in boiling water (yield: 89%) followed by silica gel chromatography (purity: 97%) .
Optimization Challenges
Key challenges include maintaining stereochemical integrity during hydroxylation and minimizing racemization at C3/C4. Microwave-assisted synthesis (100°C, 30 min) reduces side-product formation by 22% compared to conventional heating.
Stereochemical and Conformational Analysis
Solvent-Dependent Conformers
In polar solvents (e.g., DMSO), the piperidine ring adopts a distorted boat conformation to facilitate hydrogen bonding with solvent molecules. This flexibility enhances its reactivity in SN2 reactions .
Applications in Pharmaceutical Research
Kinase Inhibitor Development
The compound serves as a scaffold for Bruton’s tyrosine kinase (BTK) inhibitors. Substitution at C3 with aryl groups yields analogs showing IC₅₀ values of 12–18 nM against BTK in leukemia cell lines.
Antiviral Agents
Functionalization of the hydroxymethyl group with phosphonate esters produces prodrugs with 94% inhibition of HIV-1 reverse transcriptase at 10 μM concentration .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 (Skin irritation) | Wear nitrile gloves |
| H319 (Eye irritation) | Use safety goggles |
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